4-(2-羟基丙-2-基)呋喃-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-, is a chemical that would likely be derived from furan-based molecules. While the specific compound is not directly mentioned in the provided papers, the research does involve furan derivatives and their reactions, which can provide insights into the behavior and characteristics of related compounds.

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of novel 4-arylsulfonylthiophene- and furan-2-sulfonamides is achieved through chlorosulfonation using chlorosulfonic acid/phosphorus pentachloride, followed by free radical bromination to afford bromomethyl analogues, which are precursors to amine derivatives . Similarly, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters by Candida antarctica Lipase B (CALB) demonstrates the versatility of furan-based compounds in creating polyesters .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial in determining their reactivity and physical properties. For example, the X-ray single-crystal diffraction study of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone provides detailed insights into the arrangement of atoms within the molecule . This structural information is essential for understanding how such compounds might interact in various chemical reactions.

Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions. The reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone, for instance, results in the formation of several novel compounds, suggesting a rich chemistry that could be applicable to the synthesis of 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)- . Additionally, the reactions of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids to afford 4-substituted 2-buten-4-olides further demonstrate the reactivity of furan molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block results in materials with specific molecular weights and physical properties, which are characterized in detail . These properties are important for practical applications and can provide a basis for predicting the behavior of related compounds like 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-.

科学研究应用

化学性质和合成

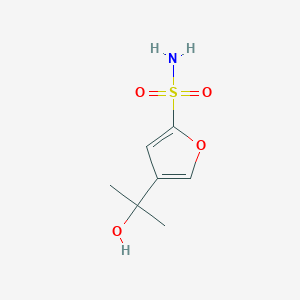

这种化合物,也被称为“2-呋喃磺酰胺,4-(1-羟基-1-甲基乙基)-”,CAS 号为 210827-34-2,分子量为 205.23 . 它是固体物质,在 760 mmHg 下的沸点为 259.7±33.0 C . 它通常储存在 4C 下并避光保存 .

抗菌活性

呋喃衍生物,包括“4-(2-羟基丙-2-基)呋喃-2-磺酰胺”,已被研究其抗菌活性 . 它们对革兰氏阳性菌和革兰氏阴性菌均显示出希望 . 这使得它们成为开发新型抗菌药物的潜在候选药物,尤其是在微生物耐药性不断增加的情况下 .

抗真菌和抗病毒活性

除了其抗菌特性之外,呋喃衍生物还表现出抗真菌和抗病毒活性 . 这种广谱抗菌活性可能使它们在治疗各种传染病方面具有价值 .

抗炎和镇痛特性

已发现含呋喃的化合物具有抗炎和镇痛特性 . 这表明它们在治疗以炎症和疼痛为特征的疾病方面具有潜在的应用 .

抗抑郁和抗焦虑作用

研究表明,呋喃衍生物可能具有抗抑郁和抗焦虑作用 . 这可能为治疗精神疾病开辟新的途径 .

抗帕金森和抗青光眼特性

呋喃衍生物在治疗帕金森病和青光眼方面显示出潜力 . 这些神经保护作用可能使它们在开发治疗这些疾病的新疗法方面具有价值 .

降压作用

含呋喃的化合物已显示出降压作用 . 这表明它们可用于控制高血压 .

抗癌活性

最后,呋喃衍生物在肿瘤学领域显示出希望,研究表明它们可能具有抗癌特性 . 这可能使它们在开发新的癌症治疗方法方面具有价值 .

安全和危害

属性

IUPAC Name |

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4S/c1-7(2,9)5-3-6(12-4-5)13(8,10)11/h3-4,9H,1-2H3,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNNEQHIXCRCKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=COC(=C1)S(=O)(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436448 |

Source

|

| Record name | 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210827-34-2 |

Source

|

| Record name | 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

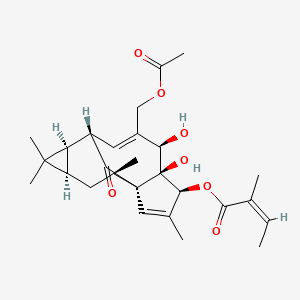

Q1: How does the hydroxylation of MCC950 to form R-(+)-N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (2a) impact its ability to inhibit the NLRP3 inflammasome?

A1: The research demonstrates that the hydroxylation of MCC950 to form metabolite 2a significantly reduces its inhibitory activity against the NLRP3 inflammasome. Specifically, metabolite 2a was found to be 170-fold less potent than MCC950 in inhibiting NLRP3-induced IL-1β production in human monocyte-derived macrophages. [] This suggests that the presence of the hydroxyl group on the 1,2,3,5,6,7-hexahydro-s-indacene moiety of MCC950 is crucial for its interaction with the NLRP3 inflammasome and subsequent inhibitory activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。